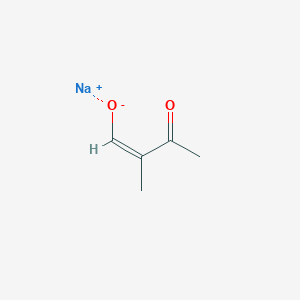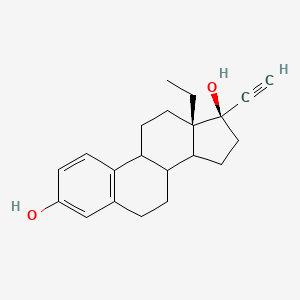
18-Methylethynyl estradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Methylethynyl estradiol is a synthetic estrogenic compound derived from estradiol. It is structurally modified to enhance its stability and bioavailability. This compound is primarily used in hormonal therapies and contraceptives due to its potent estrogenic activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-Methylethynyl estradiol typically involves the modification of estradiol or its derivatives. One common method is the ethynylation of estradiol at the 18th carbon position. This process can be achieved through the following steps:
Starting Material: Estradiol or a suitable derivative.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale ethynylation reactions using industrial reactors.
Purification: Industrial purification techniques such as large-scale chromatography or crystallization.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 18-Methylethynyl estradiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
18-Methylethynyl estradiol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of ethynylated steroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Utilized in hormonal therapies and contraceptives due to its potent estrogenic activity.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
18-Methylethynyl estradiol exerts its effects by binding to estrogen receptors (ERs) in target cells. The binding of the compound to ERs activates the receptor, leading to the transcription of estrogen-responsive genes. This process involves:
Molecular Targets: Estrogen receptors (ERα and ERβ).
Pathways Involved: Activation of the estrogen receptor signaling pathway, leading to changes in gene expression and cellular function
Vergleich Mit ähnlichen Verbindungen
Ethinyl estradiol: Another synthetic estrogen used in contraceptives.
Estradiol valerate: A prodrug of estradiol used in hormone replacement therapy.
Estetrol: A natural estrogen with a unique pharmacological profile
Comparison: 18-Methylethynyl estradiol is unique due to its specific structural modification, which enhances its stability and bioavailability compared to other estrogens. This makes it particularly effective in hormonal therapies and contraceptives .
Eigenschaften
Molekularformel |
C21H26O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(13S,17R)-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,6,8,13,17-19,22-23H,3,5,7,9-12H2,1H3/t17?,18?,19?,20-,21-/m0/s1 |
InChI-Schlüssel |
VDKWHNVDYOVIIX-VYJKVFMHSA-N |
Isomerische SMILES |
CC[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
Kanonische SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


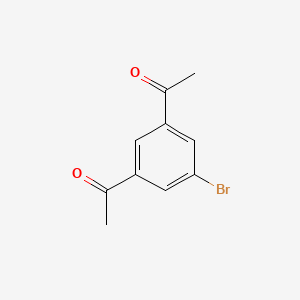

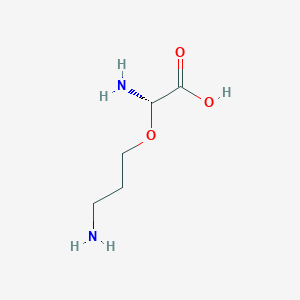
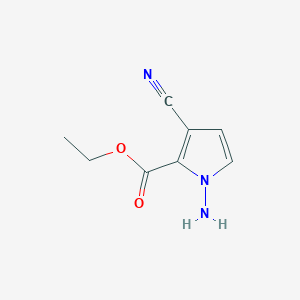
![(3S,4R)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B12337798.png)
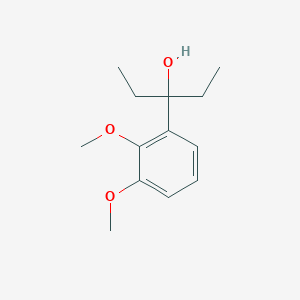
![4-O-[(E)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 1-O-(2-methoxyethyl) butanedioate](/img/structure/B12337810.png)
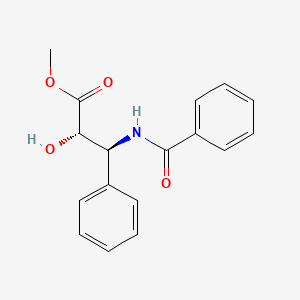
![tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12337823.png)


